molecular formula C20H21N3O3S B12176122 N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide

Cat. No.: B12176122
M. Wt: 383.5 g/mol
InChI Key: BLFSOHJTRLUFOS-UHFFFAOYSA-N
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Description

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenylsulfonyl group and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfonyl chloride.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where the piperidine ring is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Indole Moiety: The indole ring is synthesized separately through a Fischer indole synthesis or a similar method.

    Coupling of the Indole and Piperidine Rings: The final step involves coupling the indole moiety with the piperidine ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide
  • N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-3-carboxamide
  • N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-5-carboxamide

Uniqueness

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacological properties. The position of the carboxamide group on the indole ring can significantly impact its binding interactions and overall efficacy in various applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-yl]-1H-indole-4-carboxamide

InChI

InChI=1S/C20H21N3O3S/c24-20(18-7-4-8-19-17(18)9-12-21-19)22-15-10-13-23(14-11-15)27(25,26)16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,22,24)

InChI Key

BLFSOHJTRLUFOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C3C=CNC3=CC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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